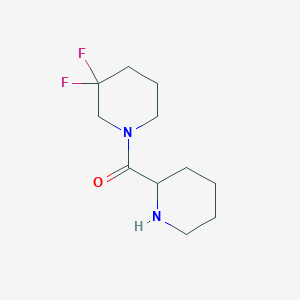

(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone

Description

(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone is a bicyclic ketone featuring two piperidine rings, one substituted with two fluorine atoms at the 3,3-positions. This structural motif is significant in medicinal chemistry due to the fluorine atoms' ability to modulate electronic properties, enhance metabolic stability, and influence binding affinity in target proteins .

Properties

IUPAC Name |

(3,3-difluoropiperidin-1-yl)-piperidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F2N2O/c12-11(13)5-3-7-15(8-11)10(16)9-4-1-2-6-14-9/h9,14H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQMKQSBPWCYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCCC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone typically involves the reaction of piperidine derivatives with fluorinating agents under controlled conditions. One common method involves the use of 3,3-difluoropiperidine as a starting material, which is then reacted with piperidin-2-ylmethanone in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield the corresponding amines.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Features | References |

|---|---|---|---|---|---|

| (3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone | 3,3-Difluoropiperidine, piperidin-2-yl methanone | C₁₁H₁₆F₂N₂O | 246.26 | Enhanced metabolic stability due to fluorine; potential conformational rigidity | |

| Cobimetinib intermediate7 | Trifluorophenyl, hydroxyazetidine, piperidin-2-yl | C₁₅H₁₇F₃N₂O₂ | 314.30 | Anticancer intermediate; hydroxyl group enables hydrogen bonding | |

| (3-Nitrophenyl)(piperidin-1-yl)methanone | 3-Nitrophenyl, piperidin-1-yl | C₁₂H₁₄N₂O₃ | 234.25 | Strong electron-withdrawing nitro group; may increase reactivity | |

| (4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone | Allylpiperazine, piperidin-2-yl | C₁₃H₂₃N₃O | 237.34 | Allyl group improves solubility; potential for nucleophilic interactions | |

| (1R,4R)-4-aminocyclohexylmethanone HCl | Cyclohexyl amine, 3,3-difluoropiperidine | C₁₂H₂₁ClF₂N₂O | 282.76 | Charged amine enhances water solubility; fluorine stabilizes conformation |

Key Findings:

Substituent Effects on Reactivity and Binding: Fluorine vs. Nitro Groups: The 3,3-difluoropiperidine moiety in the target compound reduces metabolic oxidation compared to the nitro group in (3-nitrophenyl)(piperidin-1-yl)methanone, which may undergo reduction or participate in electrophilic reactions . Hydrogen Bonding: Cobimetinib intermediate7’s hydroxyl group facilitates interactions with target proteins, a feature absent in the non-hydroxylated target compound .

Solubility and Bioavailability: Charged derivatives, such as the hydrochloride salt in (1R,4R)-4-aminocyclohexylmethanone HCl, exhibit enhanced aqueous solubility compared to the neutral target compound .

Synthetic Accessibility: Fluorinated piperidines often require specialized fluorination reagents (e.g., DAST or Deoxo-Fluor), as seen in the synthesis of related compounds in and . This contrasts with simpler alkylation or acylation steps used for non-fluorinated analogs .

Research Implications and Gaps

- ADMET Properties : Fluorination typically improves metabolic stability and membrane permeability, but specific pharmacokinetic data for this compound are needed to validate these assumptions .

Biological Activity

(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHFNO. The presence of difluoromethyl groups and piperidine rings contributes to its unique properties and biological interactions.

Research indicates that compounds similar to this compound may act as inhibitors of various enzymes and receptors involved in neurotransmitter regulation. Specifically, they may influence serotonin metabolism through inhibition of tryptophan hydroxylase (TPH), a key enzyme in serotonin biosynthesis . This modulation can have implications for treating disorders characterized by altered serotonin levels, such as depression and anxiety.

Antidepressant Effects

Several studies have explored the antidepressant potential of piperidine derivatives. For instance, compounds that inhibit TPH have shown efficacy in preclinical models of depression. The inhibition leads to increased serotonin levels in the synaptic cleft, which is crucial for mood regulation .

Anticancer Properties

Piperidine derivatives have also been investigated for their anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. Specifically, they have been noted to affect pathways involving Bcl-2 family proteins and caspases, leading to programmed cell death in various cancer cell lines .

Case Studies

- Case Study on Depression : A study examining the effects of a similar piperidine derivative on animal models demonstrated significant reductions in depressive-like behaviors when administered over a four-week period. The mechanism was attributed to enhanced serotonergic signaling .

- Case Study on Cancer : In vitro studies on human breast cancer cells treated with piperidine derivatives showed a marked decrease in cell viability and increased apoptosis rates compared to untreated controls. The study concluded that these compounds could serve as potential chemotherapeutic agents .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.